molecular formula C14H20N2O B1457145 2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1466694-74-5

2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1457145
CAS No.: 1466694-74-5
M. Wt: 232.32 g/mol
InChI Key: PCKDUVFFSDAJTO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one is a pyrrolidine-derived compound featuring a pyridinyl substituent and a dimethylated ketone moiety.

Properties

IUPAC Name

2,2-dimethyl-1-(2-pyridin-3-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKDUVFFSDAJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 2-bromopyridine with trimethylacetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrrolidine/pyridine compounds.

Scientific Research Applications

2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one and its analogs, based on the provided evidence:

Compound Name Key Structural Features Physicochemical/Biological Notes Reference
This compound Pyrrolidine ring with pyridin-3-yl substituent; dimethylated ketone Steric hindrance from dimethyl group may reduce reactivity; pyridine enhances solubility in polar solvents. N/A
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one (3oa) Lacks pyrrolidine ring; simpler ketone structure Isolated yield of 67% via flash chromatography; used in decarboxylative alkylation reactions.
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one Chlorine substituent at the 3-position of propanone Increased electrophilicity due to Cl; purity ≥95%; potential as a reactive intermediate.
2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one Thiophene replaces pyridine; sulfur-containing heterocycle Thiophene’s electron-rich nature may alter binding affinity in catalytic or biological systems.
(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one Pyrrolidone (lactam) instead of propanone; stereospecific methyl group Lactam structure enhances stability; chiral center may influence enantioselective interactions.
(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)propan-1-one Amino and dimethylamino substituents on pyrrolidine; stereochemistry defined Dual amino groups enhance basicity; used in pharmaceutical intermediates (e.g., neuroactive agents).

Structural and Functional Analysis

  • Pyridine vs. Thiophene Substitution : Replacing pyridin-3-yl with thiophen-3-yl (as in ) introduces sulfur, which may increase lipophilicity and alter electronic interactions in metal-binding or receptor-targeting applications.
  • Stereochemical Variations: Compounds like (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one () and (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)propan-1-one () highlight the importance of chirality in biological activity, though specific data for the target compound remain unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 2
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2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one

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